2-[2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 460.01 g/mol. This compound is classified as a pyrazolo[1,5-a]pyrazine derivative, which places it within a broader category of heterocyclic compounds known for their diverse biological activities.
The synthesis of 2-[2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multi-step reactions that include the formation of the pyrazolo[1,5-a]pyrazine core. The general steps may include:
Each step requires careful optimization of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 2-[2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide can be represented using various chemical notations:
InChI=1S/C25H32ClN4O3/c1-18(2)19-9-11-20(12-10-19)22-17-23(31)28(15-16-29(23)27-22)14-13-24(30)26-21-7-5-3-4-6-8-21/h9-12,15-18,21H,3-8,13-14H2,1-2H3,(H,26,30)
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NC4CCCCCC4
The structural features indicate a complex arrangement that includes multiple rings and functional groups contributing to its chemical properties and biological activity.
The compound may participate in various chemical reactions typical for amides and heterocycles:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to investigate its mechanism of action.
Key physical and chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 460.01 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Purity | Typically ≥ 95% |
The compound's solubility in organic solvents indicates potential applications in drug formulation and development.
2-[2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide has several scientific applications:
Further research into its biological activities could lead to novel drug discoveries or enhancements in existing therapeutic strategies.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5